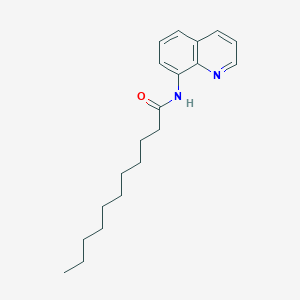N-quinolin-8-ylundecanamide
CAS No.:
Cat. No.: VC1209208
Molecular Formula: C20H28N2O
Molecular Weight: 312.4g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H28N2O |
|---|---|
| Molecular Weight | 312.4g/mol |
| IUPAC Name | N-quinolin-8-ylundecanamide |
| Standard InChI | InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-15-19(23)22-18-14-10-12-17-13-11-16-21-20(17)18/h10-14,16H,2-9,15H2,1H3,(H,22,23) |
| Standard InChI Key | USAXVAJAGRDQNT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
| Canonical SMILES | CCCCCCCCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
Introduction
Structure and Chemical Properties
Molecular Structure
N-quinolin-8-ylundecanamide consists of an 8-aminoquinoline core with an undecanamide substituent attached to the amino group at position 8. The compound belongs to the broader class of quinoline derivatives and specifically to N-substituted 8-aminoquinolines . Its structure can be broken down into two key components:
-
The quinolin-8-yl group: A bicyclic aromatic structure comprising a benzene ring fused with a pyridine ring, with the attachment point at position 8
-
The undecanamide group: An 11-carbon fatty acid amide chain attached to the quinoline nitrogen
Physicochemical Properties
While specific experimental data on N-quinolin-8-ylundecanamide is limited, its properties can be inferred based on its structure and similar compounds. The compound likely exhibits:
-
Moderate to low water solubility due to its long aliphatic chain
-
Good solubility in organic solvents such as dichloromethane, chloroform, and ethanol
-
Amphiphilic character due to its polar quinoline head group and nonpolar undecyl tail
-
Potential for metal chelation through the quinoline nitrogen atoms
Structural Comparison with Related Compounds
Table 1: Comparison of N-quinolin-8-ylundecanamide with Related Compounds
Synthesis Approaches
Direct Acylation Method
The most straightforward approach would involve the direct acylation of 8-aminoquinoline with undecanoyl chloride or undecanoic acid:
-
Reaction of 8-aminoquinoline with undecanoyl chloride in the presence of a base (triethylamine or DIPEA)
-
Alternative coupling using undecanoic acid with coupling reagents such as DCC, EDC/HOBt, or HATU
Carbamate Intermediate Method
Based on the synthesis of related compounds, a trichloroethyl carbamate intermediate method could be employed:
-
Formation of 2,2,2-trichloroethyl quinolin-8-ylcarbamate using 2,2,2-trichloroethyl carbonochloridate
-
Subsequent reaction with an appropriate undecylamine derivative in the presence of a base such as DBU
Synthetic Challenges
The synthesis of N-quinolin-8-ylundecanamide may present several challenges:
-
Regioselectivity: Ensuring reaction occurs specifically at the 8-amino position
-
Potential side reactions due to the nucleophilic nitrogen in the quinoline ring
-
Purification challenges due to the amphiphilic nature of the product
Research Status and Future Directions
Current Research Limitations
Research on N-quinolin-8-ylundecanamide appears to be limited based on available literature. Key limitations include:
-
Lack of comprehensive physicochemical characterization data
-
Limited understanding of synthetic optimization
-
Minimal exploration of biological activities and structure-activity relationships
-
Absence of toxicological and pharmacokinetic profiles
Promising Research Directions
Several research directions could enhance our understanding of N-quinolin-8-ylundecanamide:
Structural Modifications
Table 2: Potential Structural Modifications and Expected Effects
| Modification | Description | Expected Effect |
|---|---|---|
| Chain length variation | Shorter or longer aliphatic chains | Altered lipophilicity, membrane interaction |
| Functionalized chains | Introduction of functional groups in the aliphatic chain | Modified reactivity, solubility, bioactivity |
| Quinoline substitution | Addition of functional groups to the quinoline ring | Altered electronic properties, binding affinity |
| Linkage modification | Replacement of amide bond with other linkages | Changed stability, conformational flexibility |
Biological Evaluation
Based on the properties of related compounds, biological evaluation of N-quinolin-8-ylundecanamide could focus on:
-
Antimicrobial activity, particularly against resistant pathogens
-
Anticancer potential through various mechanisms
-
Neuroprotective effects through metal chelation
-
Anti-inflammatory and immunomodulatory properties
Material Science Investigations
Future research could explore:
-
Self-assembly behavior and supramolecular structures
-
Metal complex formation and coordination chemistry
-
Surface-active properties and interfacial phenomena
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume